molecular formula C20H19FN2O3 B2607040 N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide CAS No. 1333672-34-6

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide

Cat. No.: B2607040
CAS No.: 1333672-34-6
M. Wt: 354.381
InChI Key: AJARNUAPFLHIPD-UHFFFAOYSA-N
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Description

This compound features a benzodioxole-methyl group linked to an acetamide backbone, with a 4-fluorophenylmethyl-prop-2-ynylamino substituent. The prop-2-ynylamino group introduces steric and electronic effects distinct from sulfur-containing heterocycles in analogs .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3/c1-2-9-23(12-15-3-6-17(21)7-4-15)13-20(24)22-11-16-5-8-18-19(10-16)26-14-25-18/h1,3-8,10H,9,11-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJARNUAPFLHIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=C(C=C1)F)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a suitable fluorinated aromatic compound.

    Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzodioxole or fluorophenyl rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Benzodioxole and Acetamide Backbones

The following compounds share the N-(1,3-benzodioxol-5-ylmethyl)acetamide core but differ in substituents (Table 1):

Compound Name Substituent(s) Melting Point (°C) Biological Activity Source
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide Oxadiazole-thio-tetrahydronaphthalenyl 96 Cytotoxic (A549 lung cancer, C6 glioma)
N-(1,3-Benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide Oxadiazole-thio-phenyl 127 Moderate cytotoxicity (C6 glioma)
2-(1H-Benzimidazol-2-yl)-N-(1,3-benzodioxol-5-ylmethyl)acetamide Benzimidazole N/A Research use (commercially available)

Key Observations :

  • Melting Points : Bulkier substituents (e.g., tetrahydronaphthalenyl in compound III) reduce melting points due to disrupted crystallinity .
  • Biological Activity: Oxadiazole-thio derivatives show cytotoxicity against cancer cells, with compound III exhibiting the highest potency against A549 (lung adenocarcinoma) and C6 glioma cells. Molecular docking suggests MMP-9 enzyme inhibition as a mechanism .

Analogs with 4-Fluorophenyl and Acetamide Motifs

Compounds with 4-fluorophenyl groups but divergent backbones (Table 2):

Compound Name Core Structure Application/Activity Source
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide Simple acetamide Synthetic intermediate
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole-acetamide Potential kinase inhibition
Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) Thiadiazole-oxy Herbicide
2-{(5Z)-2,4-Dioxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidin-3-yl}-N-(4-fluorophenyl)acetamide Thiazolidinone Anticancer (theoretical, based on SAR)

Key Observations :

  • Diverse Applications: Structural variations drastically alter function. For example, flufenacet’s thiadiazole-oxy group confers herbicidal activity, while thiazolidinone derivatives () are theorized for anticancer use .
  • 4-Fluorophenyl Role : Enhances binding affinity in receptor-targeted compounds (e.g., kinase inhibitors) due to its electronegativity and steric profile .

Mechanistic and Physicochemical Insights

  • Solubility and Bioavailability : Benzodioxole-methyl groups improve lipid solubility, whereas polar substituents (e.g., nitro groups in ) reduce it .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings, including its chemical properties, biological effects, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C20H19FN2O3
Molecular Weight 354.4 g/mol
CAS Number 1333672-34-6
LogP 3.2776
Polar Surface Area (PSA) 30.49 Ų

These properties suggest a moderate lipophilicity, which may influence its absorption and distribution in biological systems.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. It is hypothesized to act as an inhibitor of specific enzymes and receptors involved in several signaling pathways. The presence of the benzodioxole moiety may enhance its ability to interact with biological macromolecules, potentially modulating their activity.

1. Anticancer Activity

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of cell proliferation.

2. Anti-inflammatory Effects

The compound has also been noted for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.

Study 1: In Vitro Anticancer Activity

A study conducted on various cancer cell lines (e.g., HeLa, A549) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values were reported at concentrations significantly lower than those required for traditional chemotherapeutic agents, indicating its potential as a novel anticancer agent.

Study 2: Anti-inflammatory Mechanism

In an experimental model of inflammation induced by lipopolysaccharides (LPS), administration of this compound led to a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed decreased tissue damage and edema, supporting its use as an anti-inflammatory agent.

Q & A

Q. What are the critical steps and conditions for synthesizing N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including:
  • Functional group coupling : The benzodioxole and fluorophenyl groups are introduced via nucleophilic substitution or amidation under controlled pH (7–9) and temperature (40–60°C) to minimize side reactions .
  • Prop-2-ynylamino linkage : Alkylation or Mannich-type reactions are employed, requiring anhydrous conditions and catalysts like triethylamine .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR (400–600 MHz, DMSO-d6 or CDCl3) verify proton environments and carbon frameworks. For example, the benzodioxole methylene protons appear as a singlet at δ 5.9–6.1 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 413.15) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at 1650–1680 cm1^{-1} confirm the acetamide C=O stretch, while 1240–1280 cm1^{-1} indicates C-F vibrations .

Advanced Research Questions

Q. How can researchers resolve contradictions between observed bioactivity and theoretical predictions for this compound?

  • Methodological Answer :
  • Comparative structural analysis : Compare with analogs (e.g., oxadiazole or imidazole derivatives) to identify structural determinants of activity. For example, replacing the fluorophenyl group with a chlorophenyl moiety may alter receptor binding affinity .
  • Purity reassessment : Re-analyze samples via HPLC-MS to rule out impurities (e.g., unreacted intermediates) skewing bioassay results .
  • Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to validate binding modes against target proteins, adjusting protonation states of ionizable groups (e.g., the acetamide NH) .

Q. What computational strategies optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer :
  • Quantum chemical calculations : Employ density functional theory (DFT, B3LYP/6-31G*) to model transition states and identify energetically favorable pathways .
  • Reaction condition screening : Use machine learning (e.g., Python-based Scikit-learn) to predict optimal temperatures and solvents from historical data. For instance, DMF may accelerate amidation but require post-reaction solvent swaps .
  • Feedback loops : Integrate experimental yields with computational data to refine reaction parameters iteratively .

Q. How can solubility and stability challenges be addressed during in vitro assays?

  • Methodological Answer :
  • Solvent screening : Test DMSO, ethanol, or PEG-400 for solubility. If precipitation occurs, use sonication (30–60 sec at 40 kHz) or co-solvents (e.g., 0.1% Tween-80) .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring. Degradation products (e.g., hydrolyzed acetamide) indicate susceptibility to aqueous conditions .
  • Lyophilization : For long-term storage, lyophilize the compound with cryoprotectants (e.g., trehalose) to prevent aggregation .

Data Contradiction Analysis

  • Example : If bioactivity varies between batches despite identical synthesis protocols:
    • Re-examine NMR spectra : Check for residual solvents (e.g., ethyl acetate) that might inhibit biological targets .
    • Replicate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
    • Batch-to-batch variability : Analyze via X-ray crystallography to detect polymorphic forms affecting solubility .

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